molecular formula C27H21ClS B14695207 2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide CAS No. 31236-11-0

2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide

Cat. No.: B14695207
CAS No.: 31236-11-0
M. Wt: 413.0 g/mol
InChI Key: PNZGYVLIIFMABN-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is a chemical compound with a complex structure that includes a chloroethyl group, a tetraphenyl group, and a benzyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide typically involves the reaction of benzyl Grignard reagents with phosphinic acid thioesters. This method allows for the formation of the carbon-sulfur bond, which is a key feature of the compound . The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and may involve temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Major Products

    Substitution: The major products of nucleophilic substitution reactions are typically the corresponding substituted ethyl derivatives.

    Oxidation: Oxidation reactions yield sulfoxides or sulfones, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer research due to its ability to interact with biological molecules.

    Industry: It may be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloroethyl 4-(tetraphen-7-yl)benzyl sulfide involves its ability to undergo nucleophilic substitution and oxidation reactions. These reactions allow the compound to interact with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: A simpler analog that lacks the tetraphenyl and benzyl groups.

    Benzyl sulfide: A compound with a similar sulfide group but without the chloroethyl and tetraphenyl groups.

Uniqueness

2-Chloroethyl 4-(tetraphen-7-yl)benzyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tetraphenyl group adds steric bulk and electronic effects that influence the compound’s behavior in chemical reactions .

Properties

CAS No.

31236-11-0

Molecular Formula

C27H21ClS

Molecular Weight

413.0 g/mol

IUPAC Name

7-[4-(2-chloroethylsulfanylmethyl)phenyl]benzo[a]anthracene

InChI

InChI=1S/C27H21ClS/c28-15-16-29-18-19-9-11-21(12-10-19)27-24-8-4-2-6-22(24)17-26-23-7-3-1-5-20(23)13-14-25(26)27/h1-14,17H,15-16,18H2

InChI Key

PNZGYVLIIFMABN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=C(C=C5)CSCCCl

Origin of Product

United States

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